molecular formula C12H8BrFN2O3 B13045641 10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid

10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid

Cat. No.: B13045641
M. Wt: 327.11 g/mol
InChI Key: PLWRJLKMGQZRMJ-UHFFFAOYSA-N
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Description

10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid is an organic compound with a complex polycyclic structure. It belongs to the class of imidazo[1,2-D][1,4]oxazepines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include substituted benzoic acids, which undergo bromination and fluorination reactions to introduce the bromo and fluoro substituents. The formation of the imidazo[1,2-D][1,4]oxazepine ring system is achieved through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bromo-9-fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-3-carboxylic acid is unique due to the presence of both bromo and fluoro substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a therapeutic agent compared to similar compounds .

Properties

Molecular Formula

C12H8BrFN2O3

Molecular Weight

327.11 g/mol

IUPAC Name

10-bromo-9-fluoro-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-3-carboxylic acid

InChI

InChI=1S/C12H8BrFN2O3/c13-7-3-6-10(4-8(7)14)19-2-1-16-9(12(17)18)5-15-11(6)16/h3-5H,1-2H2,(H,17,18)

InChI Key

PLWRJLKMGQZRMJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C3=NC=C(N31)C(=O)O)Br)F

Origin of Product

United States

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